molecular formula C19H18O8 B1221306 Skullcapflavone II CAS No. 55084-08-7

Skullcapflavone II

Cat. No.: B1221306
CAS No.: 55084-08-7
M. Wt: 374.3 g/mol
InChI Key: GMQFOKBGMKVUQZ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Skullcapflavone II plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme involved in the detoxification of quinones and protection against oxidative stress . This compound binds to NQO1 with a high affinity, inhibiting its activity and thereby reducing the production of reactive oxygen species (ROS). Additionally, this compound interacts with other biomolecules such as matrix metalloproteinase-1 (MMP-1), where it suppresses MMP-1 transcription and prevents the degradation of type I collagen .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human keratinocytes, it suppresses the production of pro-inflammatory cytokines such as thymus- and activation-regulated chemokine (TARC) and macrophage-derived chemokine (MDC) by inhibiting the TNF-α/IFN-γ-induced signaling pathways . In osteoclasts, this compound inhibits differentiation and function by down-regulating integrin signaling and reducing the activation of mitogen-activated protein kinases (MAPKs) . Furthermore, this compound has been shown to induce apoptosis and decrease cell growth in various cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. It inhibits the NQO1 enzyme by binding to its active site, thereby preventing the reduction of quinones and the subsequent generation of ROS . This compound also modulates the NF-κB, STAT1, and p38 MAPK signaling pathways, which are crucial for the expression of pro-inflammatory cytokines . Additionally, this compound down-regulates the transcription of MMP-1 by inhibiting the ERK and JNK pathways .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the activity of NQO1, thereby reducing the detoxification of quinones and the production of ROS . This compound also affects the metabolism of collagen by suppressing the transcription of MMP-1, which is responsible for collagen degradation . Additionally, this compound has been shown to regulate the JAK/STAT1 and p38 MAPK pathways, influencing the inflammatory response .

Transport and Distribution

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biological activities. In keratinocytes, this compound inhibits the activation of NF-κB, STAT1, and p38 MAPK in the cytoplasm, thereby reducing the expression of pro-inflammatory cytokines . In osteoclasts, this compound affects the signaling pathways in the cytoplasm that are responsible for cell differentiation and function

Preparation Methods

Synthetic Routes and Reaction Conditions: Skullcapflavone II can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the extraction of flavonoids from Scutellaria baicalensis, followed by purification processes to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Scutellaria baicalensis using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Skullcapflavone II undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Skullcapflavone II has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Skullcapflavone II stands out due to its potent inhibition of NAD(P)H quinone oxidoreductase 1, which is not as pronounced in the other similar compounds. This unique mechanism of action makes this compound particularly effective in reducing oxidative stress and inflammation .

Properties

IUPAC Name

5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-12/h5-8,20,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQFOKBGMKVUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203606
Record name Skullcapflavone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55084-08-7
Record name Skullcapflavone II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55084-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Skullcapflavone II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055084087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Skullcapflavone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKULLCAPFLAVONE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV62EAN2VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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